6-Amino-2-(trifluoromethyl)nicotinic acid 6-Amino-2-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1060810-75-4
VCID: VC2974862
InChI: InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14)
SMILES: C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol

6-Amino-2-(trifluoromethyl)nicotinic acid

CAS No.: 1060810-75-4

Cat. No.: VC2974862

Molecular Formula: C7H5F3N2O2

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-(trifluoromethyl)nicotinic acid - 1060810-75-4

Specification

CAS No. 1060810-75-4
Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
IUPAC Name 6-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(6(13)14)1-2-4(11)12-5/h1-2H,(H2,11,12)(H,13,14)
Standard InChI Key RVOSMYTZVAAZBL-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N
Canonical SMILES C1=CC(=NC(=C1C(=O)O)C(F)(F)F)N

Introduction

6-Amino-2-(trifluoromethyl)nicotinic acid is a synthetic organic compound that plays a crucial role as an intermediate in the production of various pharmaceutical agents. It is particularly noted for its application in the development of drugs targeting metabolic disorders, such as type 2 diabetes. This compound belongs to the class of substituted nicotinic acids, characterized by specific functional groups attached to the pyridine ring.

Synthesis of 6-Amino-2-(trifluoromethyl)nicotinic acid

The synthesis of this compound typically involves modifications of existing nicotinic acid derivatives. It often requires the use of fluorinated precursors or specific reactions that introduce both the amino and trifluoromethyl groups onto the nicotinic acid framework. Palladium catalysts, in conjunction with bases like cesium carbonate, are commonly used to facilitate coupling reactions during the synthesis process.

Synthesis Methods

MethodDescription
Palladium-Catalyzed CouplingUtilizes palladium catalysts to introduce functional groups onto the pyridine ring.
Fluorination TechniquesInvolves the use of fluorinated precursors to introduce the trifluoromethyl group.
Amination ReactionsSpecific reactions to introduce the amino group at the desired position.

Chemical Reactions and Stability

6-Amino-2-(trifluoromethyl)nicotinic acid can participate in various chemical reactions, including acylation and coupling reactions. These reactions often require specific reagents and conditions to promote desired pathways while minimizing side reactions. For instance, acylation typically necessitates an anhydrous environment to prevent hydrolysis.

Reaction Conditions

Reaction TypeConditions
AcylationAnhydrous environment to prevent hydrolysis.
Coupling ReactionsPresence of palladium catalysts and bases like cesium carbonate.

Biological Applications and Potential

This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals, particularly in the development of drugs for metabolic disorders. While specific mechanisms of action for 6-amino-2-(trifluoromethyl)nicotinic acid are less documented, similar compounds have been shown to act as inhibitors or modulators in biochemical pathways.

Potential Applications

Application AreaDescription
Metabolic DisordersPotential use in developing drugs for conditions like type 2 diabetes.
Pharmaceutical IntermediatesActs as a key intermediate in the synthesis of various pharmaceutical agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator